REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]1[CH2:6][N:5]([C:7]2[CH:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=2)[CH2:4]1.Br[C:15]1[C:16](=[O:23])[N:17]([CH3:22])[CH:18]=[C:19]([Br:21])[CH:20]=1.CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C([O-])([O-])=O.[Cs+].[Cs+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[Br:21][C:19]1[CH:20]=[C:15]([NH:13][C:10]2[CH:9]=[CH:8][C:7]([N:5]3[CH2:6][CH:3]([O:2][CH3:1])[CH2:4]3)=[CH:12][N:11]=2)[C:16](=[O:23])[N:17]([CH3:22])[CH:18]=1 |f:3.4.5,6.7.8.9.10|
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Name
|
|
Quantity
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1.2 g
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Type
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reactant
|
Smiles
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COC1CN(C1)C=1C=CC(=NC1)N
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Name
|
|
Quantity
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2.14 g
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Type
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reactant
|
Smiles
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BrC=1C(N(C=C(C1)Br)C)=O
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Name
|
|
Quantity
|
387.3 mg
|
Type
|
reactant
|
Smiles
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CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
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Name
|
Cs2CO3
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Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[Cs+].[Cs+]
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Name
|
|
Quantity
|
306.5 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
A 100-mL round bottomed flask was equipped with a reflux condenser
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Type
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CUSTOM
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Details
|
After bubbling nitrogen through the reaction mixture for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
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Details
|
It was cooled to room temperature
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
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Type
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WASH
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Details
|
The residue was washed with petroleum ether
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(N(C1)C)=O)NC1=NC=C(C=C1)N1CC(C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |